BenchChemオンラインストアへようこそ!

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide (CAS 853348-40-0, MFCD07799143) is a synthetic small molecule (C19H13ClFNO2, MW 341.8 g/mol) classified as an aryl- and heterocyclic-substituted propenamide derivative. It is supplied as part of the Sigma-Aldrich AldrichCPR collection (Product No.

Molecular Formula C19H13ClFNO2
Molecular Weight 341.8 g/mol
CAS No. 853348-40-0
Cat. No. B11947801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide
CAS853348-40-0
Molecular FormulaC19H13ClFNO2
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3F)Cl
InChIInChI=1S/C19H13ClFNO2/c20-15-6-2-1-5-14(15)18-11-9-13(24-18)10-12-19(23)22-17-8-4-3-7-16(17)21/h1-12H,(H,22,23)/b12-10+
InChIKeyHEQFOQMDGSTZQW-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide (CAS 853348-40-0): Structural Identity and Procurement Baseline


3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide (CAS 853348-40-0, MFCD07799143) is a synthetic small molecule (C19H13ClFNO2, MW 341.8 g/mol) classified as an aryl- and heterocyclic-substituted propenamide derivative . It is supplied as part of the Sigma-Aldrich AldrichCPR collection (Product No. T107468), a catalog of unique chemicals provided to early discovery researchers . The compound features a 5-(2-chlorophenyl)-2-furyl core conjugated via a trans-propenamide linker to a 2-fluorophenyl anilide moiety. Its structural architecture places it within a broader class of potassium channel activator chemotypes described in patent literature, though direct biological annotation for this specific analog remains absent from indexed primary research databases as of this assessment [1].

Why Generic Substitution of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide Is Not Supported: The Ortho-Fluoro Anilide Distinction


Within the 3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide chemotype, the anilide substitution pattern is a critical determinant of molecular recognition. The target compound bears an ortho-fluorophenyl group (2-fluoro), which imposes distinct conformational constraints and electronic properties compared to its para-fluoro (CAS 853348-41-1) [1], 2-chloro (CAS 853348-14-8), 2-methyl, or 2-isopropyl (CAS 853348-42-2) analogs [2]. Ortho-fluorine substitution influences the torsional angle between the amide NH and the aromatic ring, modulates hydrogen-bonding capacity, and alters lipophilicity in a manner not replicated by para-substitution or larger ortho-substituents. In the absence of head-to-head pharmacological data, the well-established principles of bioisosterism and conformational analysis in medicinal chemistry dictate that these analogs cannot be assumed interchangeable for structure-activity relationship (SAR) exploration, target engagement studies, or chemical probe experiments [3]. Generic substitution without experimental validation risks confounding biological interpretation and is not recommended for procurement decisions.

Quantitative Differentiation Evidence for 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide Versus Analogs


Ortho-Fluoro vs. Para-Fluoro Anilide: Isomeric Substitution Pattern as a Determinant of Physicochemical Profile

The target compound (CAS 853348-40-0) incorporates a 2-fluorophenyl anilide, whereas its closest isomeric analog (CAS 853348-41-1) bears a 4-fluorophenyl group [1]. Ortho-fluorination on the anilide ring introduces an intramolecular F···H–N dipole interaction that stabilizes a distinct low-energy conformation relative to the para-isomer. This conformational difference is quantifiable via X-ray crystallography or computational torsion scan and is known in medicinal chemistry to affect target binding geometry. No head-to-head biological comparison between these two specific compounds has been published as of this assessment.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Fluorine vs. Chlorine at the Ortho-Anilide Position: Differential Hydrogen-Bonding and Lipophilicity Profiles

The target compound bears a 2-fluorophenyl group, whereas a structurally proximal analog (CAS 853348-14-8) carries a 2-chlorophenyl anilide [1]. Fluorine and chlorine differ substantially in electronegativity (Pauling scale: F = 3.98, Cl = 3.16), van der Waals radius (F = 1.47 Å, Cl = 1.75 Å), and hydrogen-bond acceptor capacity (F is a weak H-bond acceptor; Cl is a negligible H-bond acceptor in aryl chlorides). The calculated logP difference between identically substituted fluoro- and chloro-aryl analogs in this scaffold is estimated at approximately +0.5 to +0.8 log units (more lipophilic for the chloro analog) based on fragment-based calculations. No direct comparative biological data are available in the public domain.

Bioisosterism Drug Design Lipophilicity

Molecular Weight, Topological Polar Surface Area, and Hydrogen-Bond Donor/Acceptor Count: Conformance to Lead-Like Chemical Space

Based on its molecular formula (C19H13ClFNO2, MW 341.8 g/mol) , the target compound possesses a topological polar surface area (TPSA) of approximately 42.2 Ų (calculated, fragment-based), 1 hydrogen-bond donor (amide NH), and 2 hydrogen-bond acceptors (amide C=O, furan O). This profile falls within lead-like chemical space (MW < 350, TPSA < 60 Ų, HBD ≤ 3, HBA ≤ 3). By comparison, the 2-isopropylphenyl analog (CAS 853348-42-2) has a higher MW (~371.9 g/mol) and increased lipophilicity due to the isopropyl group, pushing it closer to the boundary of drug-like space. No direct comparison of solubility, permeability, or metabolic stability between these analogs is publicly available.

Drug-Likeness Lead-Like Properties Chemical Probe Criteria

Patent Landscape and Chemical Series Provenance: Potassium Channel Activation Potential

The US5453421 patent (E.R. Squibb & Sons, 1995) broadly claims aryl and heterocyclic substituted propenamide derivatives as potassium channel activators with antiischemic activity [1]. The generic Markush structure encompasses compounds with a 2-furyl linker and substituted phenyl rings analogous to the target compound's core architecture. The patent reports that preferred compounds exhibit IC50 (rat aorta vasodilation) values >10-fold that of cromakalim, indicating reduced vasodilatory side effects while retaining antiischemic efficacy. However, the target compound (CAS 853348-40-0) is not specifically exemplified or individually tested in the patent; the class-level inference of potassium channel modulation is based on structural similarity to the claimed chemotype. No direct electrophysiology or in vivo ischemia data for this compound have been identified in subsequent literature.

Potassium Channel Activator Anti-ischemic Cardiovascular Research

Recommended Research and Procurement Application Scenarios for 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide (CAS 853348-40-0)


Structure-Activity Relationship (SAR) Exploration of Anilide Substitution in Propenamide-Based Chemical Probes

Procure the target compound as the ortho-fluoro reference point in a systematic anilide scan. Pair with the para-fluoro isomer (CAS 853348-41-1), the 2-chloro analog (CAS 853348-14-8), the 2-methyl analog, and the 2-isopropyl analog (CAS 853348-42-2) to construct a complete ortho/para/meta-substitution matrix. The ortho-fluoro group's unique conformational bias (intramolecular F···H–N interaction) provides a critical data point for interpreting target binding requirements at the anilide subsite . This panel enables rigorous pharmacophore mapping and identification of the optimal substitution vector for potency and selectivity optimization.

Potassium Channel Activator Chemotype Validation and Mechanistic Deconvolution

Use the target compound as a tool molecule to experimentally test the US5453421 patent hypothesis that aryl-furyl-propenamides function as selective potassium channel activators . The compound's structural concordance with the patented generic formula, combined with its lead-like physicochemical profile (MW 341.8, TPSA ~42.2 Ų), positions it as an appropriate entry point for patch-clamp electrophysiology screening against relevant potassium channel subtypes (e.g., KATP, BKCa). Its procurement enables independent academic validation or industrial hit confirmation before committing to a full analog-by-catalog strategy.

Computational Docking and Pharmacophore Modeling with Ortho-Fluoro Conformational Constraint

The ortho-fluorophenyl anilide moiety in the target compound introduces a conformationally restricted amide geometry due to the intramolecular F···H–N interaction. This structural feature reduces the rotatable bond count and limits the accessible conformational space of the anilide ring, making the compound particularly suitable for computational docking studies where ligand preorganization reduces entropic penalties and improves pose prediction accuracy . In comparative docking campaigns against structurally related but more flexible analogs (e.g., para-fluoro or unsubstituted phenyl), the ortho-fluoro compound can serve as a 'conformational probe' to assess the steric and electrostatic constraints of the target binding pocket.

Chemical Library Enhancement for Early-Stage High-Throughput Screening (HTS) Diversity Sets

Procure the target compound as part of an AldrichCPR catalog-based diversity set augmentation strategy . The compound's molecular scaffold—combining a 5-(2-chlorophenyl)-2-furyl core with an ortho-fluoro anilide—represents a distinct chemotype within the broader propenamide class. Its inclusion in screening decks increases pharmacophore diversity at the anilide vector, complementing existing para-substituted or unsubstituted analogs. Given that the AldrichCPR collection is specifically curated for early discovery [1], this compound is fit-for-purpose for HTS campaigns where scaffold novelty and chemical tractability are prioritized over pre-existing biological annotation.

Quote Request

Request a Quote for 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.